molecular formula C16H19BrN2O3 B11145660 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

Cat. No.: B11145660
M. Wt: 367.24 g/mol
InChI Key: MQTDSUCXKUXKJQ-UHFFFAOYSA-N
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Description

6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 5-bromo-1-acetylindole.

    Amidation: The 5-bromo-1-acetylindole undergoes amidation with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 5-aminoindole derivatives.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: A simpler brominated indole derivative with similar biological activities.

    6-bromoindole: Another brominated indole derivative with potential biological applications.

    5-chloroindole: A chlorinated indole derivative with comparable properties.

Uniqueness

6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines a brominated indole moiety with a hexanoic acid chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

6-[[2-(5-bromoindol-1-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H19BrN2O3/c17-13-5-6-14-12(10-13)7-9-19(14)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22)

InChI Key

MQTDSUCXKUXKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C=C1Br

Origin of Product

United States

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